3-azidopiperidin-2-one
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Overview
Description
3-Azidopiperidin-2-one is a heterocyclic compound that features a six-membered ring containing one nitrogen atom and an azido group attached to the third carbon. This compound is a derivative of piperidin-2-one, which is a versatile building block in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopiperidin-2-one typically involves the azidation of piperidin-2-one derivatives. One common method is the nucleophilic substitution reaction where a halogenated piperidin-2-one reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise reaction conditions and minimizing the risk of explosive decomposition .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Various substituted piperidin-2-one derivatives.
Reduction: 3-Aminopiperidin-2-one.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
3-Azidopiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azidopiperidin-2-one largely depends on its chemical reactivity. The azido group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles that can bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
3-Aminopiperidin-2-one: Similar structure but with an amino group instead of an azido group.
3-Halopiperidin-2-one: Contains a halogen atom at the third position.
Piperidin-2-one: The parent compound without any substituents at the third position.
Uniqueness: 3-Azidopiperidin-2-one is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
33693-61-7 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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